molecular formula C22H23FN4O3 B2486900 N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide CAS No. 1251641-92-5

N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

Cat. No. B2486900
CAS RN: 1251641-92-5
M. Wt: 410.449
InChI Key: CYAXGYBMFVBWKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical processes that include the formation of 1,2,4-oxadiazole rings, nucleophilic substitution reactions, and the incorporation of fluorophenyl and methoxyphenyl groups. For instance, compounds with related structures and functional groups have been synthesized through the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by further functional group transformations to achieve the desired compound (Khalid et al., 2016).

Molecular Structure Analysis

The molecular structure of N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide can be characterized by spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques provide insights into the compound's molecular framework, functional groups, and overall geometry, facilitating a better understanding of its chemical behavior and interaction potential (Kritchenkov et al., 2013).

Chemical Reactions and Properties

This compound's chemical reactivity is influenced by its functional groups, such as the oxadiazole ring and the piperidine moiety. These groups participate in various chemical reactions, including nucleophilic substitution and electrophilic addition. The presence of the fluorophenyl group can also affect the compound's reactivity, potentially enhancing its ability to participate in interactions with biological targets (Iqbal et al., 2017).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystal structure, are critical for its application in research and development. The compound's solubility in various solvents and its stability under different conditions are especially important for its handling and formulation (Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, define the compound's behavior in chemical reactions and biological systems. The presence of electron-withdrawing and electron-donating groups, such as the fluorophenyl and methoxyphenyl groups, respectively, plays a significant role in determining these properties and the compound's overall chemical stability and reactivity (Parikh & Joshi, 2014).

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Antibacterial Study : Compounds with a structure similar to N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide have been synthesized and show moderate to significant antibacterial activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

  • Antibacterial Potentials of Derivatives : Similar acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were evaluated for their antibacterial potentials. They showed moderate inhibitor activity, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).

  • Analgesic Activity : A related compound demonstrated potent analgesic activity, with some derivatives being short-acting and significantly more potent than traditional analgesics (Lalinde et al., 1990).

Radiotracer Development

  • PET Radiotracer for CB1 Cannabinoid Receptors : A compound with a similar structure has been synthesized for studying CB1 cannabinoid receptors in the brain using positron emission tomography (PET) (Katoch-Rouse & Horti, 2003).

  • Imaging of EGFR, HER2, and HER3 Signaling : Synthesis of a related compound, [(11)C]AZD8931, for potential use as a PET agent to image EGFR, HER2, and HER3 signaling in cancer research (Wang, Gao, & Zheng, 2014).

Anticancer and Anti-Inflammatory Properties

  • Anticancer Properties on Cell Lines : Novel derivatives similar to the target compound have been synthesized and showed significant cytotoxicity against various human leukemic cell lines, indicating potential anticancer properties (Vinayak et al., 2014).

  • Anti-inflammatory Activity : Derivatives of this compound have shown significant anti-inflammatory activity in synthesized compounds (Sunder & Maleraju, 2013).

Antimicrobial Agents

  • Antimicrobial Agents : Related compounds have been evaluated for antimicrobial properties, showing high potency against a range of bacterial and fungal strains, emphasizing their potential as antimicrobial agents (Parikh & Joshi, 2014).

Future Directions

Given the lack of research on this compound, future directions could include comprehensive studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in medicinal chemistry could be explored, given its structural similarity to other benzhydryl stimulants .

properties

IUPAC Name

N-(4-fluorophenyl)-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3/c1-29-19-8-2-15(3-9-19)21-25-22(30-26-21)16-10-12-27(13-11-16)14-20(28)24-18-6-4-17(23)5-7-18/h2-9,16H,10-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAXGYBMFVBWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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